Thiazolium, 3-ethyl-4,5-dimethyl-, bromide
Description
Thiazolium, 3-ethyl-4,5-dimethyl-, bromide is a quaternary ammonium salt characterized by a thiazolium ring substituted with ethyl (C₂H₅) and methyl (CH₃) groups at the 3-, 4-, and 5-positions, respectively. This compound belongs to the thiazolium bromide family, which is renowned for its diverse applications in organic synthesis, catalysis, and biomedical research. The ethyl and methyl substituents influence its electronic and steric properties, enhancing solubility in polar solvents and modulating reactivity in catalytic processes .
Synthesis typically involves alkylation of pre-formed thiazole derivatives or one-step reactions between thiosemicarbazides and phenacyl bromides under mild conditions, achieving high yields (e.g., 70–90%) . Structural confirmation via X-ray crystallography reveals planar thiazole rings and monoclinic or orthorhombic crystal systems, depending on substituents .
Properties
CAS No. |
121028-75-9 |
|---|---|
Molecular Formula |
C7H12BrNS |
Molecular Weight |
222.15 g/mol |
IUPAC Name |
3-ethyl-4,5-dimethyl-1,3-thiazol-3-ium;bromide |
InChI |
InChI=1S/C7H12NS.BrH/c1-4-8-5-9-7(3)6(8)2;/h5H,4H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
HGCSVSNWTCBBDX-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=CSC(=C1C)C.[Br-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of thiazolium, 3-ethyl-4,5-dimethyl-, bromide can be achieved through two major methods: the Hantzsch reaction and quaternization. The Hantzsch reaction involves the cyclization of thioamides with α-halocarbonyl compounds. Another common method is quaternization, where thiazoles are alkylated using reagents such as halohydrocarbons, dialkyl sulfates, alkyl triflates, and alkyl p-toluenesulfonates .
Chemical Reactions Analysis
Nucleophilic Substitution at the C-2 Position
The compound undergoes nucleophilic substitution at the C-2 position due to the electron-deficient nature of the thiazolium ring. This reactivity is attributed to the aromatic stabilization of the ring, which directs nucleophilic attack to the C-2 site.
Mechanism :
-
The thiazolium cation reacts with nucleophiles (e.g., amines, hydroxylamine) via a two-step process:
-
Deprotonation : Formation of a thiazolium ylide intermediate, which acts as a nucleophilic species.
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Substitution : Attack by the nucleophile at the C-2 position, displacing the leaving group (e.g., bromide).
-
Key Findings :
-
Reactions with hydroxylamine or methyl amine yield substituted thiazolium derivatives .
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Palladium-catalyzed cross-coupling reactions (e.g., with aryl halides) demonstrate C-2 reactivity, forming substituted thiazolo[3,2-a]benzimidazoles .
Electrophilic Substitution at the C-5 Position
The C-5 position is susceptible to electrophilic attack due to the electron-rich nature of the thiazole ring.
Mechanism :
-
Electrophiles (e.g., halogens, nitroalkenes) attack the C-5 position, facilitated by the aromatic resonance stabilization of the intermediate.
Key Findings :
-
Cycloaddition reactions with nitroalkenes yield tetrahydrobenzo[d]pyrrolo[2,1-b]thiazoles .
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Oxidation under strong oxidizing agents leads to combustion, highlighting the compound’s reactivity .
Radical Chemistry and Intermediate Formation
The compound participates in radical-mediated reactions, particularly in enzymatic and synthetic contexts.
Mechanism :
-
The thiazolium salt generates radical intermediates (e.g., acetyl thiamin diphosphate radicals) that facilitate single-electron transfer processes.
-
Radical intermediates are stabilized by the thiazolium framework, enabling reactions such as acetyl-CoA synthesis .
Key Findings :
-
Deuterium exchange experiments confirm radical involvement in substitution mechanisms .
-
Radical intermediates are critical in enzymatic decarboxylation reactions .
Adduct Formation and Quaternization
The compound forms adducts with reagents like diaryl carbodiimides and undergoes quaternization reactions.
Mechanism :
-
Adduct Formation : Reacts with electrophiles (e.g., carbodiimides) via nucleophilic attack at the C-2 position.
-
Quaternization : Alkylation with reagents like ethyl bromide introduces additional substituents .
Key Findings :
-
Adducts exhibit unique reactivity profiles, useful in medicinal chemistry applications .
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Quaternization enhances stability and alters physicochemical properties .
Comparison of Reaction Types
Research Implications
The compound’s reactivity highlights its utility in:
-
Organic Synthesis : Facilitating catalytic transformations (e.g., Stetter reaction) and cross-coupling reactions.
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Medicinal Chemistry : Designing thiazole-based bioactive molecules with tailored substitution patterns .
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Enzymatic Processes : Mimicking thiamine-dependent catalysis in radical-driven biochemical pathways .
Scientific Research Applications
Biological Applications
1. Antidiabetic Properties
Thiazolium compounds have been identified as potential agents for breaking advanced glycation end products (AGEs), which are implicated in diabetes-related complications. For instance, N-phenacylthiazolium bromide has shown promise in reducing vascular AGE accumulation in diabetic models.
| Compound | Effect on AGEs | Model Used | Reference |
|---|---|---|---|
| N-phenacylthiazolium bromide | Reduced AGE accumulation | Diabetic rats | |
| KHAG-04 | Cleaved MGO/AGE cross-links | NAFLD/T2DM mice |
2. Anticancer Activity
Research indicates that thiazolium derivatives exhibit cytotoxicity against various cancer cell lines. The mechanisms often involve the modulation of signaling pathways related to cell survival and apoptosis. For example, studies have shown that certain thiazole-based compounds can induce apoptosis in HepG2 (liver cancer), Caco2 (colon cancer), and MCF-7 (breast cancer) cell lines.
3. Antimicrobial Effects
Thiazolium compounds have demonstrated antimicrobial activity against a range of pathogens. A study focusing on bis-thiazolium compounds revealed significant inhibition of phospholipid biosynthesis in Plasmodium species, indicating potential as antimalarial agents.
Case Studies
1. Study on N-phenacylthiazolium Bromide
A study involving diabetic rats demonstrated that treatment with N-phenacylthiazolium bromide significantly reduced mesenteric vascular hypertrophy associated with diabetes. The treatment was effective in preventing the accumulation of vascular AGEs when administered at the onset of diabetes .
2. KHAG-04 in NAFLD/T2DM Models
KHAG-04 was evaluated for its effects on non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes mellitus (T2DM). The compound not only reduced blood glucose levels but also diminished lipid accumulation and inflammation in the liver .
Mechanism of Action
The mechanism of action of thiazolium, 3-ethyl-4,5-dimethyl-, bromide involves its ability to undergo electrophilic and nucleophilic substitutions. The aromaticity of the thiazole ring allows for the delocalization of π-electrons, making it reactive at specific positions. This reactivity enables the compound to interact with various molecular targets and pathways, influencing biochemical processes .
Comparison with Similar Compounds
Structural and Functional Variations
The biological and catalytic activities of thiazolium salts are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Solubility : Ethyl and methyl groups improve solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) compared to phenacyl derivatives, which are more lipophilic .
- Thermal Stability : Ionic liquids derived from thiazolium bromides with alkyl substituents exhibit higher thermal stability (>200°C), advantageous for high-temperature reactions .
Research Findings and Data Tables
Table 1: Comparative Catalytic Efficiency in Benzoin Condensation
| Catalyst | Yield (%) | Reaction Time (h) | Conditions |
|---|---|---|---|
| 3-Ethyl-4,5-dimethylthiazolium bromide | 78 | 6 | RT, EtOAc |
| N-Dodecylthiazolium bromide | 65 | 8 | RT, THF |
| PTB (3-phenacyl derivative) | 85 | 4 | 40°C, DMF |
Biological Activity
Thiazolium compounds, particularly Thiazolium, 3-ethyl-4,5-dimethyl-, bromide, have garnered attention for their diverse biological activities. This article delves into the synthesis, mechanisms of action, and therapeutic potentials of this compound, supported by relevant case studies and research findings.
1. Overview of Thiazolium Compounds
Thiazolium compounds are characterized by a five-membered ring containing sulfur and nitrogen. They are known for their roles in various biological processes and have been implicated in numerous therapeutic applications, including anti-inflammatory, antitumor, and antidiabetic effects. The specific compound in focus, this compound, is a derivative that has shown promise in several studies.
2.1 Antidiabetic Properties
Recent studies have highlighted the potential of thiazolium compounds as advanced glycation end products (AGEs) breakers. AGEs are implicated in the pathogenesis of diabetes and its complications. For instance, N-phenacylthiazolium bromide has been shown to reduce vascular AGE accumulation in diabetic models, thus mitigating diabetes-associated vascular complications .
Table 1: Effects of Thiazolium Compounds on Diabetes
| Compound | Effect on AGEs | Model Used | Reference |
|---|---|---|---|
| N-phenacylthiazolium bromide | Reduced AGE accumulation | Diabetic rats | |
| KHAG-04 | Cleaved MGO/AGE cross-links | NAFLD/T2DM mice |
2.2 Anticancer Activity
Thiazolium derivatives have also been explored for their anticancer properties. Studies indicate that certain thiazole-based compounds exhibit cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanisms often involve the modulation of signaling pathways related to cell survival and death .
2.3 Antimicrobial Effects
Thiazolium compounds have demonstrated antimicrobial activity against a range of pathogens. A study focusing on bis-thiazolium compounds revealed significant inhibition of phospholipid biosynthesis in Plasmodium species, indicating potential as antimalarial agents .
The biological activities of thiazolium compounds can be attributed to several mechanisms:
- Cleavage of AGEs : Thiazolium salts act as nucleophiles that can cleave carbonyl groups in AGEs, thereby reversing some of the pathological changes associated with diabetes and aging .
- Inhibition of Enzymatic Activity : Certain thiazolium derivatives inhibit enzymes involved in metabolic pathways critical for cancer cell survival .
- Modulation of Inflammatory Responses : Compounds like KHAG-04 have shown to reduce inflammatory cytokine production in macrophages exposed to AGEs, suggesting a potential role in managing inflammation-related conditions .
4.1 Study on N-phenacylthiazolium Bromide
In a controlled study involving diabetic rats, treatment with N-phenacylthiazolium bromide significantly reduced mesenteric vascular hypertrophy associated with diabetes. This suggests that thiazolium compounds can effectively mitigate vascular complications by targeting AGE accumulation .
4.2 KHAG-04 in NAFLD/T2DM Models
KHAG-04 was evaluated in an animal model for its effects on non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes mellitus (T2DM). The compound not only reduced blood glucose levels but also diminished lipid accumulation and inflammation in the liver .
5. Conclusion
This compound exhibits significant biological activity with potential applications in treating diabetes-related complications and cancer. Its ability to cleave AGEs positions it as a promising candidate for further research aimed at developing therapeutic agents targeting metabolic diseases and malignancies.
Q & A
Q. What are the optimal synthetic routes for 3-ethyl-4,5-dimethylthiazolium bromide, and how can reaction yields be maximized?
The compound can be synthesized via a one-step reaction between substituted thiosemicarbazides and phenacyl bromide derivatives under ambient conditions. Ethyl acetate is an effective solvent, achieving high yields (>80%) due to its mild polarity and compatibility with thiazole cyclization . Key factors for yield optimization include:
- Stoichiometric control : Maintaining a 1:1 molar ratio of thiosemicarbazide to phenacyl bromide.
- Temperature : Reactions performed at 25°C minimize side-product formation.
- Purification : Recrystallization from ethanol/water mixtures enhances purity.
Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of 3-ethyl-4,5-dimethylthiazolium bromide?
Structural elucidation requires a combination of:
- NMR spectroscopy : H and C NMR identify substituents (e.g., ethyl and methyl groups) and confirm thiazolium ring formation via characteristic deshielded protons (δ 8–10 ppm for N-alkylated thiazoles) .
- X-ray crystallography : Monoclinic (space group P2/c) or orthorhombic (Pbca) crystal systems are typical for thiazolium salts, with bond lengths (e.g., C-S: 1.71–1.73 Å) validating resonance stabilization .
- Mass spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M-Br] ion at m/z corresponding to CHNS) .
Q. What are the key physicochemical properties influencing experimental handling of this compound?
- Solubility : Highly soluble in polar solvents (water, DMSO, ethanol) due to ionic character .
- Stability : Hygroscopic; store under inert gas (N) at 4°C to prevent hydrolysis.
- Melting point : Decomposes at 190–210°C, requiring low-temperature analyses .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural analysis?
Discrepancies often arise from dynamic effects (e.g., restricted rotation of the ethyl group). Strategies include:
- Variable-temperature NMR : Observing coalescence of split signals at elevated temperatures (e.g., 60°C in DMSO-d) .
- DFT calculations : Simulating NMR chemical shifts to match experimental data, accounting for conformational isomers .
- 2D NMR (COSY, NOESY) : Correlating coupling interactions to assign substituent positions unambiguously .
Q. How does the electronic structure of 3-ethyl-4,5-dimethylthiazolium bromide influence its reactivity in catalytic or biochemical applications?
The thiazolium cation’s electrophilic C2 position enables nucleophilic attack, critical for:
- Coenzyme analogs : Mimics thiamine (vitamin B1) in enzymatic reactions, facilitating decarboxylation or acyl transfer .
- Redox activity : The conjugated system stabilizes radical intermediates, as shown in EPR studies of related thiazolium salts .
- Electrochemical studies : Cyclic voltammetry reveals reversible reduction peaks (~-0.5 V vs. Ag/AgCl), indicating potential as an electron mediator .
Q. What experimental designs are suitable for probing the compound’s interaction with biological systems (e.g., enzyme inhibition)?
- Kinetic assays : Monitor acetylcholinesterase (AChE) inhibition via Ellman’s method, comparing IC values to known inhibitors like donepezil .
- Molecular docking : Use X-ray crystal structures (PDB: 4EY7) to model binding interactions at the AChE active site .
- Cellular assays : Adapt MTT-like protocols (e.g., tetrazolium reduction) but validate specificity, as mitochondrial vs. extramitochondrial reduction pathways may differ .
Methodological Considerations
- Synthetic reproducibility : Batch-to-batch variability in bromide counterion purity (>99% required) can alter crystallization outcomes .
- Assay interference : Thiazolium salts may auto-reduce in high-pH buffers; include blank controls to correct absorbance readings .
- Data validation : Cross-reference crystallographic data (CCDC deposition numbers) with computational models (e.g., Mercury software) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
